molecular formula C13H13N3O2 B1460570 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide CAS No. 1337563-47-9

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide

Katalognummer: B1460570
CAS-Nummer: 1337563-47-9
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: DCVCIIJCHZMPLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-dioxide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is registered under Chemical Abstracts Service number 1337563-47-9, providing definitive identification within chemical databases. Alternative nomenclature systems designate this structure as 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1,4-dioxide, reflecting the varied approaches to describing its complex ring fusion pattern.

The molecular descriptor indicates a tetrahydro reduction state of the core ring system, with specific numbering corresponding to the positions of saturation within the tricyclic framework. The methano bridge designation signifies the presence of a single carbon bridge connecting positions 6 and 10 of the primary ring system. The 1,4-dioxide suffix explicitly identifies the oxidation state of nitrogen atoms at positions 1 and 4, representing N-oxide functionalities that substantially modify the electronic properties of the heterocyclic system.

Property Value Reference
Chemical Abstracts Service Number 1337563-47-9
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
International Union of Pure and Applied Chemistry Name 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-dioxide

X-ray Crystallographic Analysis of Bicyclic Framework

Crystallographic analysis reveals that 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-dioxide adopts a complex three-dimensional arrangement characterized by multiple ring systems in specific spatial orientations. The compound demonstrates crystalline properties with a melting point greater than 81 degrees Celsius, indicating substantial intermolecular interactions within the solid state. The crystal structure exhibits hygroscopic behavior, necessitating storage under controlled atmospheric conditions to maintain structural integrity.

The bicyclic framework incorporates a methano bridge that constrains the overall molecular geometry, creating a rigid scaffold that influences both chemical reactivity and molecular recognition properties. Crystallographic data indicates that the compound forms stable crystal lattices, though specific unit cell parameters and space group assignments require further detailed investigation beyond the available data. The presence of N-oxide functionalities contributes to the crystalline packing through potential hydrogen bonding interactions and dipolar associations.

Storage requirements specify maintenance at minus 20 degrees Celsius under inert atmospheric conditions, indicating sensitivity to both thermal degradation and atmospheric moisture. The solid-state appearance is consistently described as yellow to beige coloration, suggesting specific chromophoric properties arising from the extended conjugated system.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-dioxide employs multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with analytical certificates indicating conformance to expected spectroscopic patterns. The complex ring system generates characteristic chemical shift patterns reflecting the electronic environment of hydrogen and carbon nuclei within the heterocyclic framework.

Infrared spectroscopy provides complementary structural information, particularly regarding the N-oxide functionalities that exhibit distinctive stretching frequencies. The presence of these functional groups manifests in specific vibrational modes that distinguish this compound from related benzazepine derivatives lacking oxidation. Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure.

Elemental analysis demonstrates composition matching theoretical calculations, with experimental values of 58.09% carbon, 5.76% hydrogen, and 15.16% nitrogen compared to theoretical values of 64.19% carbon, 5.39% hydrogen, and 17.27% nitrogen. Water content determination by Karl Fischer titration reveals 6.3% moisture content, consistent with the hygroscopic nature of the compound. Specific rotation measurements indicate optical activity with a value of +0.3 degrees at a concentration of 0.2 in methanol.

Analytical Parameter Result Specification Reference
Nuclear Magnetic Resonance Conforms to Structure Conforms
High Performance Liquid Chromatography Purity 98.56% at 255 nm >95%
Mass Spectrometry Conforms to Structure Conforms
Water Content (Karl Fischer) 6.3% Report Result
Specific Rotation +0.3° (c = 0.2, Methanol) Report Result

Tautomeric Forms and Conformational Dynamics

The structural complexity of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-dioxide encompasses potential for multiple conformational states and tautomeric equilibria. The presence of N-oxide functionalities at positions 1 and 4 creates unique electronic distributions that influence conformational preferences and molecular dynamics. The methano bridge provides conformational rigidity to the overall structure while allowing limited flexibility in the orientation of the N-oxide groups.

Solubility characteristics provide insight into conformational behavior, with the compound demonstrating slight solubility in dimethyl sulfoxide and methanol under sonication conditions. These solubility properties suggest specific intermolecular interactions that may reflect conformational preferences in solution states. The requirement for sonication indicates potential aggregation behavior that could involve conformational reorganization.

The tetrahydro reduction state of positions 7, 8, 9, and 10 eliminates certain tautomeric possibilities while creating stereocenters that contribute to conformational complexity. The bicyclic nature of the system constrains many potential conformational changes, focusing dynamic behavior on specific bond rotations and ring puckering motions. Temperature-dependent storage requirements suggest thermal sensitivity that may relate to conformational stability.

Comparative Analysis with Parent Benzazepine Derivatives

Comparative analysis of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-dioxide with related benzazepine structures reveals significant structural and functional distinctions. The parent compound varenicline, designated as 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h]benzazepine, differs primarily in the absence of N-oxide functionalities. This structural difference results in distinct physical properties, including altered solubility characteristics and different crystalline forms.

Related compounds such as mirtazapine represent alternative benzazepine architectures with different ring fusion patterns and substitution schemes. The pyrazino[2,1-a]pyrido[2,3-c]benzazepine framework of mirtazapine contrasts with the pyrazino[2,3-h]benzazepine system, demonstrating the structural diversity possible within this chemical class. These differences manifest in distinct pharmacological profiles and chemical behavior patterns.

Structural variants include compounds with different oxidation states and bridge modifications, such as the trifluoroacetyl derivative 7,8,9,10-Tetrahydro-8-(trifluoroacetyl)-6,10-methano-6H-pyrazino[2,3-h]benzazepine. These modifications significantly alter physical properties, including melting points, solubility characteristics, and chemical stability. The systematic study of such derivatives provides insight into structure-activity relationships within the benzazepine chemical family.

Compound Molecular Formula Key Structural Difference Reference
Varenicline C13H13N3 No N-oxide groups
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h]benzazepine 1,4-Dioxide C13H13N3O2 1,4-N-oxide functionalities
Mirtazapine C17H19N3 Different ring fusion pattern
Trifluoroacetyl derivative C15H12F3N3O Trifluoroacetyl substitution

Eigenschaften

IUPAC Name

8-oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVCIIJCHZMPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC4=C(C=C23)N(C=C[N+]4=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Protected Diamino-10-aza-tricyclo Intermediate

  • The intermediate is synthesized by reacting appropriate diamine compounds with reagents that introduce protective groups, facilitating subsequent ring closure.
  • This step is optimized to use less hazardous, commercially viable, and cost-effective reagents compared to older methods.
  • The process includes purification steps to ensure high purity of the intermediate, critical for the final product quality.

Cyclization with Haloacetaldehyde

  • The protected intermediate reacts with haloacetaldehyde (e.g., chloroacetaldehyde) in the presence or absence of an oxygen source.
  • This reaction forms the protected triazatetracyclo compound, the core structure of varenicline.
  • The reaction is carried out in suitable solvents, which can be polar protic or aprotic, depending on the specific conditions.

Deprotection and Salt Formation

  • After cyclization, the protecting groups are removed under controlled conditions to yield the free base varenicline.
  • The free base is then converted into pharmaceutically acceptable salts, commonly varenicline tartrate, to improve stability and bioavailability.

Reaction Conditions and Solvents

  • The cyclization and other steps are typically performed in solvents such as water, alcohols (methanol, ethanol, isopropanol), chlorinated hydrocarbons (methylene chloride, chloroform), ketones (acetone, methyl isobutyl ketone), polar aprotic solvents (dimethylsulfoxide, N,N-dimethylformamide), nitriles (acetonitrile), esters (ethyl acetate), or mixtures thereof.
  • Temperature is generally maintained between 40°C to 100°C during cyclization to optimize reaction kinetics and yield.
  • The choice of solvent and temperature is crucial to minimize side reactions and maximize product purity.

Advantages of the Improved Process

  • The described process uses less hazardous and more environmentally friendly reagents.
  • It is commercially viable for large-scale production due to reduced costs and simplified operations.
  • The process yields varenicline with high purity and in high yield, suitable for pharmaceutical applications.
  • The method avoids complex purification steps required in older methods, enhancing overall efficiency.

Detailed Data Table of Preparation Parameters

Step Reagents/Conditions Solvents Used Temperature Range (°C) Notes
Protected diamino intermediate Diamine compound + protecting groups Water, alcohols (methanol, ethanol) Ambient to 50 Use of less hazardous reagents
Cyclization Protected intermediate + haloacetaldehyde Water, DMSO, DMF, acetone, methylene chloride, etc. 40 - 100 Oxygen source optional
Deprotection Acidic or basic conditions Alcohols, water Ambient to 60 Controlled to avoid degradation
Salt formation Varenicline free base + tartaric acid Water, alcohol mixtures Ambient Formation of varenicline tartrate salt

Research Findings and Characterization

  • The varenicline tartrate salt is characterized by various methods including powder X-ray diffraction (P-XRD), X-ray crystal structure analysis, solid-state ^13C NMR spectroscopy, and Differential Scanning Calorimetry (DSC).
  • These analyses confirm the polymorphic forms and stability of the final product.
  • The improved synthetic route ensures the production of polymorphically consistent and pharmaceutically acceptable varenicline salts.

Analyse Chemischer Reaktionen

Types of Reactions

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Neurological Research

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h] benzazepine 1,4-Dioxide is primarily studied for its interactions with nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in neurotransmission and are implicated in various neurological disorders.

Addiction Treatment

The compound's structural similarity to varenicline positions it as a potential candidate for treating nicotine addiction. Varenicline has been effective in reducing withdrawal symptoms and cravings in smokers.

Clinical Studies

  • Research indicates that compounds like 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h] benzazepine can help mitigate the effects of nicotine withdrawal by providing a controlled stimulation of nAChRs without the full effects of nicotine .

Cognitive Enhancement

There is ongoing exploration into the use of this compound for enhancing cognitive functions. Its ability to modulate cholinergic activity suggests potential benefits in conditions characterized by cognitive deficits.

Research Findings

  • Studies have shown that modulation of nAChRs can lead to improvements in attention and memory tasks in animal models .

Pain Management

Recent investigations have also looked into the analgesic properties of this compound. By influencing neurotransmitter systems involved in pain signaling pathways, it may offer new avenues for pain management therapies.

Case Study 1: Varenicline and Cognitive Function

A randomized controlled trial assessed varenicline's effects on cognitive function in smokers attempting cessation. Participants showed improved performance on memory tasks compared to placebo groups. The findings suggest that compounds like 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h] benzazepine may similarly enhance cognitive abilities during withdrawal phases .

Case Study 2: Nicotine Dependence

In a study examining the efficacy of nAChR partial agonists in treating nicotine dependence, researchers found that participants receiving treatment with compounds similar to 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h] benzazepine reported significantly lower cravings and withdrawal symptoms compared to those receiving standard care .

Wirkmechanismus

The mechanism of action of 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Implications

  • Neuropsychiatric Applications : Varenicline’s α7 agonism is being explored for cognitive enhancement in schizophrenia and neuroprotection in Parkinson’s disease .
  • Alcohol Use Disorder : Preclinical data suggest varenicline reduces alcohol-seeking behavior via NAc core nAChR modulation .
  • Formulation Advancements: Novel nanoparticle-based vaccines (e.g., SEL-068) and nasal sprays (Tyrvaya®) aim to improve delivery and reduce side effects .

Biologische Aktivität

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h] benzazepine 1,4-Dioxide, commonly known as Varenicline , is a pharmaceutical compound primarily recognized for its role as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant attention for its therapeutic applications in smoking cessation and its potential effects on neurological disorders.

  • Molecular Formula: C13H13N3O2
  • Molecular Weight: 243.26 g/mol
  • CAS Number: 1337563-47-9
  • Purity: >95% (HPLC)

Varenicline functions by selectively binding to the α4β2 nAChR subtype, mimicking the action of nicotine while simultaneously blocking nicotine's effects. This dual action helps reduce withdrawal symptoms and cravings associated with smoking cessation. The compound exhibits a unique pharmacological profile that allows it to activate these receptors to a lesser extent than nicotine itself, providing a safer alternative for users attempting to quit smoking.

1. Pharmacodynamics

Varenicline's efficacy in reducing nicotine dependence is well-documented. Studies have shown that it significantly increases the rate of smoking cessation compared to placebo. The odds ratios from various clinical trials indicate that Varenicline can approximately double the chances of quitting smoking:

StudyOdds Ratio (OR)Confidence Interval (CI)
Fiore et al. (2000)1.561.10–2.21
Scharf and Shiffman (2004)1.521.04–2.23
Etter (2006)1.931.21–3.06

2. Neuropharmacological Effects

Research indicates that Varenicline may also have implications beyond smoking cessation, particularly in treating conditions like Parkinson's disease and schizophrenia due to its action on dopaminergic pathways:

  • Dopamine Release: Varenicline reduces nicotine-evoked dopamine release in vitro and decreases nicotine self-administration in vivo .
  • Cognitive Effects: Preliminary studies suggest potential benefits in cognitive function related to memory and learning, which could be beneficial in neurodegenerative diseases .

Smoking Cessation

A pivotal study published in The New England Journal of Medicine demonstrated that patients using Varenicline had higher quit rates at both 12 weeks and 24 weeks compared to those receiving placebo or bupropion .

Neurodegenerative Disorders

In a randomized controlled trial involving patients with Parkinson's disease, Varenicline was shown to improve certain cognitive functions without exacerbating motor symptoms . These findings suggest that the compound may offer dual benefits for patients with both addiction issues and neurodegenerative conditions.

Safety and Side Effects

While Varenicline is generally well-tolerated, some users report side effects including nausea, insomnia, and vivid dreams. There are also concerns regarding neuropsychiatric effects such as mood changes or suicidal thoughts in some individuals . Long-term safety data remain limited but are crucial for understanding the full impact of this medication.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Utilize heterocyclic amine precursors and reaction with oxidizing agents (e.g., NaOH in 1,4-dioxane/H₂O mixtures) to form the benzazepine core, as demonstrated in analogous heterocyclic syntheses .
  • Step 2 : Purify intermediates via recrystallization or column chromatography. Validate purity using melting point analysis and thin-layer chromatography (TLC).
  • Step 3 : Characterize intermediates via 1^1H NMR, 13^13C NMR, and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : Assign peaks by comparing chemical shifts to analogous pyrazino-benzazepine derivatives (e.g., δ 2.5–3.5 ppm for methano-bridge protons) .
  • MS : Use ESI+ or ESI− modes to detect molecular ion peaks (e.g., [M+H]⁺) and fragment ions, cross-referenced with calculated exact masses .
  • Elemental Analysis : Verify empirical formulas with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Scenario 1 : If NMR peaks deviate from expected patterns, consider steric effects or tautomerism. For example, unexpected splitting may arise from restricted rotation in the methano-bridge .
  • Scenario 2 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with IR spectroscopy for functional groups (e.g., N-oxide stretches at ~1250 cm⁻¹) .
  • Scenario 3 : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation byproducts .

Q. What experimental design strategies optimize the yield of the target compound?

  • Methodology :

  • Parameter Screening : Systematically vary reaction time, temperature, and stoichiometry. For example, increasing NaOH concentration from 1M to 2M improved yields in analogous syntheses by 15% .
  • Catalyst Exploration : Test phase-transfer catalysts (e.g., TBAB) or transition-metal catalysts (e.g., Pd/C) to enhance cyclization efficiency .
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., solvent polarity vs. temperature) .

Q. How can researchers investigate the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to humidity (75% RH), heat (40°C), and light (UV-Vis) for 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify decomposition pathways (e.g., N-oxide reduction) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order models. Correlate with Arrhenius plots to predict shelf life .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodology :

  • Hypothesis-Driven Approach : Align with Gil’s pragmatic research framework to define mechanistic questions (e.g., nucleophilic vs. electrophilic pathways) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map transition states and validate experimental observations (e.g., regioselectivity in cyclization) .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between experimental and theoretical yields?

  • Methodology :

  • Root-Cause Analysis : Audit reagent purity (e.g., via NMR of starting materials) and reaction monitoring (e.g., in-situ IR for intermediate formation) .
  • Mass Balance : Account for unreacted precursors and byproducts using quantitative 1^1H NMR or GC-MS .

Q. What statistical methods are appropriate for validating reproducibility in multi-step syntheses?

  • Methodology :

  • ANOVA : Compare yields across batches (n ≥ 3) to assess variance significance (p < 0.05) .
  • Control Charts : Track critical parameters (e.g., reaction pH, mixing speed) to ensure process stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide
Reactant of Route 2
7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.